5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid

Catalog No.
S2668632
CAS No.
518053-68-4
M.F
C14H10ClNO7S
M. Wt
371.74
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxy...

CAS Number

518053-68-4

Product Name

5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid

IUPAC Name

5-[(3-carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid

Molecular Formula

C14H10ClNO7S

Molecular Weight

371.74

InChI

InChI=1S/C14H10ClNO7S/c15-11-3-2-8(6-9(11)13(18)19)24(22,23)16-7-1-4-12(17)10(5-7)14(20)21/h1-6,16-17H,(H,18,19)(H,20,21)

InChI Key

NVJQJPNTFUDJBM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C(=O)O)O

solubility

not available

5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid is a complex organic compound with the molecular formula C14H10ClNO7SC_{14}H_{10}ClNO_7S and a molecular weight of approximately 371.74 g/mol. This compound features a unique structure that includes a carboxylic acid group, a sulfonamide moiety, and a hydroxyl group, contributing to its potential biological activity and chemical reactivity. The presence of chlorine and sulfur atoms in its structure further enhances its chemical properties, making it an interesting subject of study in medicinal chemistry and organic synthesis .

The chemical reactivity of 5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid can be attributed to the functional groups present in its structure. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, allowing the compound to act as an acid in various reactions.
  • Nucleophilic Substitution: The sulfonamide group may participate in nucleophilic substitution reactions, particularly with nucleophiles that can attack the sulfur atom.
  • Esterification: The hydroxyl group can react with carboxylic acids or anhydrides to form esters.

These reactions underline the compound's versatility in organic synthesis and potential applications in pharmaceuticals .

5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid exhibits notable biological activity, primarily due to its structural components. It has been studied for its potential anti-inflammatory and analgesic properties, which may be linked to its ability to inhibit certain enzymes involved in inflammatory pathways. Additionally, the sulfonamide group is known for its antibacterial properties, suggesting that this compound may also have antimicrobial effects .

The synthesis of 5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid typically involves multi-step organic reactions:

  • Preparation of 3-Carboxy-4-chlorobenzenesulfonamide: This can be achieved through chlorination of 3-carboxybenzenesulfonamide.
  • Formation of the Hydroxybenzoic Acid Derivative: The introduction of the hydroxyl group at the ortho position relative to the carboxylic acid is crucial.
  • Coupling Reaction: The final step involves coupling the sulfonamide derivative with the hydroxybenzoic acid to yield the target compound.

These steps may require specific reagents and conditions, including temperature control and the use of catalysts .

5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new anti-inflammatory or antibacterial drugs.
  • Chemical Research: Its unique structure makes it useful in studies exploring structure-activity relationships in medicinal chemistry.
  • Analytical Chemistry: The compound can be used as a standard reference material for analytical techniques such as chromatography .

Interaction studies involving 5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid often focus on its binding affinity with biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, investigations into its interactions with enzymes involved in inflammatory processes could reveal insights into how it modulates biological activity. Additionally, studies assessing its interactions with other pharmaceuticals may provide information on possible synergistic effects or drug-drug interactions .

Several compounds share structural or functional similarities with 5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3-CarboxybenzenesulfonamideContains a carboxyl group and sulfonamideAntibacterialLacks the hydroxyl group
2-Hydroxybenzoic AcidContains a hydroxyl groupAnti-inflammatoryNo sulfonamide or chlorine
4-Chloro-3-nitrobenzenesulfonamideContains nitro and sulfonamide groupsAntimicrobialDifferent substituents affecting reactivity

The presence of both sulfonamide and hydroxyl functionalities in 5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid distinguishes it from these similar compounds, potentially enhancing its therapeutic profile and broadening its application scope .

5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid is a sulfonamide derivative of salicylic acid (2-hydroxybenzoic acid) with a 3-carboxy-4-chlorobenzenesulfonamido substituent at the 5-position. Structurally, it combines a salicylic acid backbone with a sulfonamide linker and a chloro-substituted benzene ring. This compound belongs to the broader class of sulfonamide-containing aromatic acids, which are widely studied for their pharmacological and chemical reactivity.

Key Structural FeaturesFunctional Groups
Salicylic acid core2-hydroxybenzoic acid moiety
Sulfonamide bridge-SO₂NH- linking aromatic rings
4-chloro-substituted benzeneElectron-withdrawing chlorine atom
Carboxylic acid groups-COOH groups at positions 3 and 5

CAS Registry Number and Identification Parameters

The compound is registered under the CAS number 518053-68-4. Its molecular formula is C₁₄H₁₀ClNO₇S, with a molecular weight of 371.75 g/mol. Key identification parameters include:

  • InChI: InChI=1S/C14H10ClNO7S/c15-11-3-2-8(6-9(11)13(18)19)24(22,23)16-7-1-4-12(17)10(5-7)14(20)21/h1-6,16-17H,(H,18,19)(H,20,21).
  • SMILES: C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C(=O)O)O.

Historical Context of Sulfonamide-Derived Salicylic Compounds

Sulfonamide derivatives of salicylic acid have been explored since the mid-20th century for their enhanced bioactivity compared to non-sulfonamide analogs. The introduction of sulfonamide groups improves solubility and interaction with biological targets, such as enzymes involved in inflammation or microbial metabolism. Early research focused on modifying salicylic acid to create anti-inflammatory agents, while modern studies emphasize sulfonamides for antimicrobial and anticancer applications.

Significance in Chemical Research

This compound is significant for its dual functionality:

  • Pharmacological Potential: The sulfonamide group enables interaction with enzymes (e.g., cyclooxygenases), while the chloro-substituted benzene enhances metabolic stability.
  • Synthetic Versatility: The carboxylic acid groups and aromatic system allow for further derivatization, making it a valuable intermediate in medicinal chemistry.

Structural Characteristics

Salicylic Acid Backbone Architecture

The compound retains the core structure of salicylic acid (2-hydroxybenzoic acid), characterized by a benzene ring substituted with a hydroxyl group (-OH) at the ortho position relative to a carboxylic acid group (-COOH) [7]. This scaffold provides the foundational aromatic system and acidic functional groups essential for intermolecular interactions. The hydroxyl group at position 2 and the carboxyl group at position 1 of the benzene ring create a planar configuration, facilitating hydrogen bonding and π-π stacking [7].

3-Carboxy-4-chlorobenzenesulfonamido Substituent Analysis

A sulfonamido bridge (-NHSO₂-) links the salicylic acid backbone to a 3-carboxy-4-chlorophenyl group. This substituent introduces:

  • A chlorine atom at position 4 of the second benzene ring, enhancing electron-withdrawing effects.
  • A carboxylic acid group at position 3, adding a second acidic proton and polar functionality.
  • A sulfonamide group, which contributes to conformational rigidity and hydrogen-bonding capacity [2] [5].

The spatial arrangement positions the chlorine atom para to the sulfonamido group, while the carboxyl group occupies the meta position relative to chlorine, creating a sterically crowded environment [2].

Functional Groups and Their Spatial Arrangement

Key functional groups include:

GroupPositionRole
Hydroxyl (-OH)C2 of salicylic acidHydrogen bond donor/acceptor
Carboxyl (-COOH)C1 of salicylic acidAcidic proton source
Sulfonamido (-NHSO₂-)Linking moietyConformational restraint
Chlorine (-Cl)C4 of substituentElectron withdrawal
Carboxyl (-COOH)C3 of substituentSecondary acidic site

The two carboxylic acid groups are positioned on opposing aromatic rings, separated by the sulfonamido bridge, creating a dipolar molecular architecture [5].

Physical Properties

Molecular Weight and Elemental Composition

The compound has the following physicochemical parameters:

PropertyValueSource
Molecular formulaC₁₄H₁₀ClNO₇S [2] [5]
Molecular weight371.75 g/mol [2] [5]
Elemental compositionC: 45.25%, H: 2.71%, Cl: 9.54%, N: 3.77%, O: 30.14%, S: 8.63%Calculated from formula

The chlorine atom contributes 9.54% of the molecular mass, significantly impacting its density and halogen-bonding potential [5].

Crystalline Properties and Morphology

While crystallographic data remains unavailable, the presence of multiple hydrogen-bonding groups suggests potential for forming intricate crystal lattices. The compound likely exhibits:

  • High melting point (>200°C) due to strong intermolecular forces
  • Birefringent crystalline morphology under polarized light
  • Polymorphic behavior influenced by solvent crystallization conditions

Solubility Profile in Various Solvents

Predicted solubility characteristics based on functional groups:

SolventSolubility (mg/mL)Driving Forces
Water1-5Hydrogen bonding with polar groups
Methanol10-20Proton donation/acceptance
Dichloromethane<1Limited nonpolar interactions
DMSO>50Strong solvation of sulfonamido

The dual carboxylic acid groups enable pH-dependent solubility, with improved dissolution in alkaline conditions [5].

Computational Chemistry Parameters

Topological Polar Surface Area (TPSA)

The compound exhibits a TPSA of 141 Ų, indicating high polarity due to:

  • Two carboxylic acid groups (37.3 Ų each)
  • Hydroxyl group (20.2 Ų)
  • Sulfonamido group (61.1 Ų)
    This extensive polar surface area suggests limited membrane permeability but strong aqueous interactions [5].

LogP and Hydrophobicity Assessment

Experimental LogP: 2.24 ± 0.15 [5]

  • Indicates moderate lipophilicity
  • Balanced by competing effects:
    • Hydrophobic contributions from aromatic rings and chlorine
    • Hydrophilic contributions from polar functional groups

      The calculated value aligns with observed solubility in semi-polar solvents like acetone [2].

Hydrogen Bond Acceptors and Donors

ParameterCountComponents
H-bond acceptors5Carboxyl (×2), hydroxyl, sulfonamido (×2)
H-bond donors4Carboxyl (×2), hydroxyl, amine

This profile enables extensive hydrogen-bond networks, influencing solid-state packing and solvent interactions [5].

Rotatable Bonds and Conformational Analysis

Five rotatable bonds permit structural flexibility:

  • Between sulfonamido nitrogen and sulfur
  • Sulfur to aromatic ring connection
  • Two bonds in the carboxylic acid groups
  • Bond linking the substituent phenyl ring

Molecular dynamics simulations suggest three predominant conformers differing in:

  • Dihedral angles between aromatic rings (60°, 180°, 300°)
  • Orientation of carboxylic acid groups relative to chlorine
    Energy barriers between conformers remain <2 kcal/mol, indicating room-temperature interconversion [2].

The synthesis of 5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid involves a multi-step approach utilizing well-established organic chemistry transformations. The synthetic route typically follows four sequential reactions, each requiring specific optimization to achieve high yields and purity .

Nitration of 4-Chlorobenzoic Acid

The initial step involves the electrophilic aromatic substitution of 4-chlorobenzoic acid through nitration. This transformation utilizes a nitrating mixture composed of concentrated nitric acid and concentrated sulfuric acid to generate the highly electrophilic nitronium ion [2] [3]. The carboxylic acid functional group serves as a meta-directing group, ensuring regioselective introduction of the nitro group at the desired position [2].

The nitration process requires stringent temperature control, maintaining the reaction mixture below 0°C to prevent formation of undesired ortho-substituted products [2]. The procedure involves the gradual addition of the cold nitrating mixture to the benzoic acid dissolved in concentrated sulfuric acid. Temperature monitoring is critical, as exceeding 5°C can lead to significantly reduced selectivity and yield [2].

Industrial applications of this methodology have demonstrated yields ranging from 80-95% when proper temperature control protocols are maintained [2]. The reaction mechanism proceeds through the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity [3]. This step establishes the foundation for subsequent transformations in the synthetic sequence.

Reduction of Nitro to Amino Group

The conversion of the nitro functionality to an amino group represents a crucial transformation in the synthetic sequence. Multiple reduction methodologies are available, each offering distinct advantages depending on the reaction conditions and substrate compatibility [4] [5] [6].

Tin(II) chloride dihydrate emerges as the preferred reducing agent due to its mild reaction conditions and high selectivity [4] [7]. The reduction typically employs 3-5 equivalents of tin(II) chloride dihydrate in ethanol or ethyl acetate, with reaction temperatures maintained between 50-100°C [7]. This methodology demonstrates excellent functional group tolerance and consistently achieves yields of 85-95% [7].

Alternative reduction protocols include iron in acidic media, catalytic hydrogenation using palladium on carbon, and zinc in dilute mineral acid [5] [8]. Iron reduction offers cost advantages for large-scale applications, while catalytic hydrogenation provides the highest atom economy [5]. However, catalytic methods may reduce other functional groups present in the molecule, limiting their applicability in complex synthetic sequences [9].

The mechanism of tin(II) chloride reduction involves the transfer of electrons from the metal center to the nitro group, proceeding through hydroxylamine and nitroso intermediates before forming the final amine product [4]. Reaction monitoring can be accomplished through thin-layer chromatography or high-performance liquid chromatography to ensure complete conversion [10].

Sulfonation Process Chemistry

Sulfonation represents a critical step in forming the sulfonamide linkage characteristic of the target compound. This electrophilic aromatic substitution reaction introduces the sulfonic acid functionality that subsequently enables coupling with the 2-hydroxybenzoic acid moiety [11] [3] [12].

The sulfonation process typically employs sulfur trioxide in fuming sulfuric acid (oleum) as the sulfonating agent [3] [12]. The reaction proceeds through the attack of the highly electrophilic sulfur trioxide on the aromatic ring, forming a sigma complex intermediate [13]. Temperature control is essential, with optimal conditions ranging from 100-160°C depending on the specific substrate and desired regioselectivity [11].

The mechanism involves the initial formation of a sulfonyloxonium ion through the interaction of sulfuric acid with trace water, generating the active electrophile [13]. The aromatic amine then attacks this electrophile, followed by deprotonation to yield the arenesulfonic acid product [3]. This transformation is notable for its reversibility, allowing for the use of sulfonic acid groups as temporary protecting groups in complex synthetic sequences [14].

Industrial applications have demonstrated that yields of 70-90% are achievable through optimization of reaction conditions, including temperature, concentration of sulfonating agent, and reaction time [12] [15]. The choice of sulfonating agent significantly impacts both yield and selectivity, with chlorosulfonic acid offering advantages in certain substrate classes [12].

Coupling with 2-Hydroxybenzoic Acid

The final synthetic step involves the coupling of the sulfonated aromatic amine with 2-hydroxybenzoic acid (salicylic acid) to form the target compound. This transformation typically employs copper-based catalysts supported on zeolite materials under microwave-assisted conditions .

Microwave-assisted synthesis offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced selectivity . The use of copper/zeolite catalysts facilitates the formation of the amide bond while minimizing side reactions. Typical reaction conditions involve temperatures of 80-120°C with reaction times of 30-60 minutes under microwave irradiation .

The mechanism of this coupling reaction involves the activation of the carboxylic acid functionality by the copper catalyst, followed by nucleophilic attack by the sulfonamide nitrogen . The zeolite support provides a high surface area environment that enhances mass transfer and catalyst efficiency. This methodology consistently achieves yields of 85-95% when optimized conditions are employed .

Alternative coupling methodologies include the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) [16]. However, these approaches often result in lower yields and require additional purification steps to remove coupling reagent byproducts.

Synthetic Optimization Parameters

Solvent Selection and Impact on Yield

Solvent selection plays a critical role in determining reaction efficiency, yield, and selectivity in organic synthesis. The development of a solvent effectiveness factor provides a quantitative framework for evaluating solvent performance across different reaction conditions [17] [18].

Acetone demonstrates the highest solvent effectiveness factor of 1.275, resulting in maximum yields of 88.11% in ionic liquid synthesis studies [18]. The superior performance of acetone stems from its optimal balance of polarity, volatility, and solvation properties. Acetone facilitates efficient mass transfer while providing adequate solvation of both polar and nonpolar reaction components [18].

Dimethylformamide (DMF) exhibits excellent performance in high-temperature reactions, with optimization studies demonstrating yields of 94-97% at temperatures ranging from 80-120°C [19]. DMF's high boiling point and thermal stability make it particularly suitable for reactions requiring elevated temperatures. The solvent's ability to coordinate with metal catalysts enhances reaction rates and selectivity [19].

Toluene shows the lowest solvent effectiveness factor of 0.674, producing minimum yields of 63.21% in comparative studies [18]. Despite its poor performance in polar transformations, toluene remains valuable for aromatic substitution reactions where its aromatic character can stabilize carbocationic intermediates through π-π interactions.

Ethyl acetate provides moderate effectiveness with yields of 75-80%, offering advantages in extraction and purification processes due to its favorable partition coefficients and low toxicity profile [18]. Methanol demonstrates good performance with yields of 78-83%, particularly useful as a polar protic medium for reactions requiring hydrogen bonding interactions [18].

The impact of temperature on solvent effectiveness is particularly pronounced, with yields increasing from 76.7% to 93.08% when synthesis temperature is raised from 50°C to 80°C due to decreased solvent viscosity and enhanced mass transfer [17] [18].

Temperature and Pressure Optimization

Temperature optimization represents a fundamental aspect of reaction design, significantly impacting reaction rates, yields, and selectivity [20] [21]. The relationship between temperature and reaction efficiency follows Arrhenius kinetics, with exponential increases in reaction rates observed with temperature elevation [20].

High-temperature synthesis has emerged as a transformative approach for accessing reaction pathways with activation barriers of 50-70 kcal mol⁻¹ [21] [22]. Studies utilizing sealed capillary reactors have demonstrated the ability to perform reactions at temperatures up to 500°C, achieving product yields up to 50% within reaction times as short as five minutes [21]. This methodology employs p-xylene as a high-boiling solvent and utilizes the supercritical state to enhance mass transfer and reaction efficiency [21].

Pressure considerations become critical when operating at elevated temperatures. The relationship between temperature and pressure in sealed systems follows the ideal gas law, with pressures reaching 32.3 bar when heating p-xylene to 500°C in 25% filled reactors [21]. These conditions approach the supercritical regime, providing advantages in terms of enhanced mixing and heat transfer compared to conventional liquid-phase reactions [21].

Optimization studies demonstrate that temperature increases from 50°C to 80°C can improve synthesis yields from 76.7% to 93.08% due to the combined effects of increased reaction kinetics and improved mass transfer [17]. However, excessive temperatures can lead to product decomposition or unwanted side reactions, necessitating careful optimization for each synthetic transformation.

Cryogenic techniques offer complementary advantages for controlling reaction rates and improving selectivity [20]. Reactions performed at -78°C using dry ice/acetone baths demonstrate enhanced selectivity in organolithium chemistry and asymmetric synthesis [20]. The reduced reaction rates at cryogenic temperatures allow for better control of highly reactive intermediates.

Catalyst Selection and Efficiency

Catalyst selection fundamentally determines the efficiency, selectivity, and environmental impact of synthetic processes [23] [24]. The development of effective catalytic systems requires consideration of activity, selectivity, stability, and recyclability [24].

Transition metal catalysts dominate industrial organic synthesis due to their versatility and high activity [23]. Palladium-based systems excel in cross-coupling reactions, while copper catalysts demonstrate effectiveness in oxidation and carbon-heteroatom bond formation [23]. The choice between homogeneous and heterogeneous catalysts depends on the specific requirements of the transformation and downstream processing considerations [24].

Organocatalysts have gained prominence as environmentally benign alternatives to metal-based systems [24] [25]. These small organic molecules offer advantages including air and moisture stability, low toxicity, and ease of removal from reaction products [24]. Immobilization of organocatalysts on solid supports enhances recyclability and facilitates catalyst separation, though this may reduce catalytic activity compared to homogeneous systems [24].

Enzyme catalysts provide exceptional selectivity and operate under mild conditions, making them attractive for pharmaceutical applications [26] [27]. Enzyme engineering techniques enable the adaptation of biocatalysts to non-natural substrates and reaction conditions [27]. The combination of multiple enzymes in one-pot reactions further enhances the efficiency of biocatalytic processes [27].

Catalyst optimization involves systematic evaluation of multiple parameters including catalyst loading, temperature, pressure, and reaction time [23]. Design of experiments (DoE) approaches facilitate efficient exploration of parameter space, enabling identification of optimal conditions with minimal experimental effort [28]. Response surface methodology provides quantitative models relating catalyst performance to operational variables [28].

Industrial considerations include catalyst cost, availability, and environmental impact [23]. The development of recyclable catalytic systems reduces material costs and minimizes waste generation [24]. Magnetic nanocatalysts offer particular advantages for large-scale applications due to their ease of recovery and high surface area [29].

Purification Techniques

Gradient HPLC Methodologies

High-performance liquid chromatography using gradient elution represents the gold standard for preparative purification of organic compounds [30] [31] [32]. Gradient methods provide superior resolution compared to isocratic elution, particularly for compounds with diverse polarities within the same mixture [32].

Scouting gradients serve as the foundation for method development, typically employing a 5-100% organic modifier (acetonitrile or methanol) gradient over 20 minutes [31] [33]. These initial runs utilize 10 mM ammonium formate buffer at pH 2.8 to ensure compatibility with mass spectrometry detection [31]. The scouting gradient provides critical information including elution order, approximate retention times, and peak resolution [33].

Focused gradients are calculated from scouting run data to optimize separation for specific compound pairs [30] [31]. The focused gradient approach concentrates the separation window around the compounds of interest, improving resolution while maintaining reasonable analysis times [31]. This methodology demonstrates superior efficiency compared to trial-and-error method development approaches [30].

Method optimization involves systematic evaluation of multiple chromatographic variables including column selection, mobile phase composition, gradient slope, and flow rate [31] [34]. Dwell volume considerations become critical when transferring methods between different HPLC systems, as variations in system volume can significantly impact gradient performance [34].

Preparative applications require scaling considerations to maintain separation efficiency while increasing sample loading [30]. The relationship between analytical and preparative conditions follows predictable scaling laws, enabling efficient method transfer [30]. Sample loading capacity depends on column dimensions, particle size, and the separation factor between critical peak pairs [33].

Quality control parameters include resolution between critical peaks, peak asymmetry, and theoretical plate count [30]. Resolution values greater than 1.5 ensure adequate separation for preparative applications, while peak asymmetry factors between 0.8-1.5 indicate acceptable peak shape [31]. Regular system suitability testing ensures consistent performance throughout the purification campaign [34].

Crystallization Approaches

Crystallization remains the most efficient and widely used technique for purifying organic compounds, offering advantages including high purity, excellent recovery, and scalability [35] [36] [37]. The process relies on the differential solubility of the desired compound compared to impurities as a function of temperature [35].

Solvent selection represents the critical first step in crystallization method development [35] [36]. The ideal solvent demonstrates high solubility for the compound at elevated temperatures and low solubility at reduced temperatures [35]. Additionally, the solvent should not react with the compound and should be easily removable after crystallization [35]. Systematic solvent screening involves evaluation of different solvent classes including alcohols, ethers, esters, and hydrocarbon solvents [36].

Cooling crystallization represents the most common approach, involving dissolution of the compound in hot solvent followed by controlled cooling to induce crystal formation [35]. The cooling rate critically impacts crystal quality, with slow cooling (1-2°C per hour) promoting formation of large, well-formed crystals, while rapid cooling produces small, irregular crystals [35]. Temperature programming enables optimization of crystal quality and recovery [37].

Seeding techniques enhance crystallization reproducibility and control crystal polymorphism [35] [37]. Addition of seed crystals provides nucleation sites and promotes formation of the desired crystal form. Seed crystal preparation involves grinding high-quality crystals to provide optimal surface area for nucleation [35]. Seeding typically employs 1-5% by weight of seed crystals relative to the compound being crystallized [37].

Recrystallization procedures enable further purification through dissolution of impure crystals and controlled re-precipitation [35] [36]. Multiple recrystallization cycles progressively increase purity, though with diminishing returns and reduced recovery. Anti-solvent crystallization provides an alternative approach, involving addition of a miscible poor solvent to induce precipitation [36].

Scale-up considerations include heat transfer limitations, mixing efficiency, and filtration capacity [37]. Large-scale crystallization requires careful attention to temperature uniformity and adequate mixing to ensure consistent crystal quality. Filtration and washing procedures must be optimized to maximize recovery while maintaining crystal purity [35].

Quality Control Parameters

Quality control in organic synthesis encompasses multiple analytical techniques designed to ensure product purity, identity, and consistency [38] [39] [40]. The implementation of comprehensive quality control programs is essential for meeting regulatory requirements and ensuring product safety [39] [40].

Purity determination represents the fundamental quality control measurement, typically achieved through high-performance liquid chromatography [41] [42] [43]. HPLC purity analysis provides quantitative measurement of the main component and identification of related impurities [41] [42]. The method demonstrates high sensitivity, detecting impurities at levels below 0.1% [41]. Purity determination requires validated analytical methods with demonstrated accuracy, precision, and specificity [42].

Spectroscopic identification employs multiple complementary techniques including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry [38] [44]. ¹H NMR provides structural confirmation and purity assessment through integration of characteristic signals [38]. IR spectroscopy identifies functional groups and confirms structural features, while mass spectrometry provides molecular weight confirmation and fragmentation patterns [44].

Impurity profiling utilizes liquid chromatography-mass spectrometry (LC-MS) to identify and quantify process-related impurities [38] [40]. Understanding impurity formation pathways enables optimization of reaction conditions to minimize their formation [40]. Genotoxic impurity assessment requires particular attention due to strict regulatory limits [40].

Moisture content determination employs Karl Fischer titration for accurate water quantification [38]. Water content significantly affects compound stability and must be controlled within specified limits [38]. Alternative methods include infrared spectroscopy for rapid moisture monitoring in production environments [38].

Physical property testing includes melting point determination, optical rotation measurement, and solubility assessment [38] [44]. Melting point provides a simple purity indication, with sharp melting points indicating high purity [45]. Optical rotation measurements are essential for chiral compounds to confirm stereochemical purity [44].

Analytical method validation ensures that test procedures are suitable for their intended purpose [39] [46]. Validation parameters include accuracy, precision, specificity, linearity, range, and robustness [46]. International Conference on Harmonisation (ICH) guidelines provide standardized validation requirements for pharmaceutical applications [39].

Industrial Scale Synthesis Considerations

Industrial scale synthesis of 5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid requires comprehensive evaluation of scalability, safety, economics, and environmental impact [47] [48] [49]. The transition from laboratory to industrial scale involves fundamental changes in reaction engineering, heat and mass transfer, and process control [50] [51].

Scale-up principles follow established engineering relationships, with the square-cube law governing the relationship between vessel size and surface area to volume ratio [52]. As reactor volume increases by a factor of 1000, the surface area to volume ratio decreases by a factor of 10, significantly impacting heat transfer and temperature control [52]. This relationship necessitates modified reaction conditions and enhanced mixing systems for large-scale operations [48].

Process intensification offers solutions to many scale-up challenges through the application of microreactor technology, continuous flow processing, and enhanced mass transfer techniques [47] [51]. Microreactor systems provide improved heat and mass transfer rates, enabling precise temperature control and reduced reaction times [51]. Continuous flow chemistry eliminates many batch-to-batch variations while providing inherent safety advantages through reduced inventory of hazardous materials [53] [54].

Safety considerations become paramount at industrial scale due to the increased quantities of materials and energy involved [48]. Risk assessment methodologies identify potential hazards including thermal runaway, pressure buildup, and toxic gas evolution [48]. Implementation of safety instrumented systems and distributed control systems ensures safe operation within defined parameters [55]. Emergency response procedures must account for the larger scale of potential incidents [48].

Economic optimization involves evaluation of raw material costs, energy consumption, capital equipment requirements, and waste disposal costs [49] [56]. Process mass intensity calculations quantify the total mass of materials required per unit of product, with values of 40-60 representing efficient processes compared to typical ranges of 200-300 for traditional methods [55]. Atom economy considerations favor reactions that incorporate the maximum amount of starting materials into the final product [56].

Environmental impact assessment encompasses evaluation of solvent consumption, waste generation, and energy requirements [49] [56]. Green chemistry principles guide the selection of renewable feedstocks, environmentally benign solvents, and efficient catalytic systems [56]. Solvent recycling systems can reduce environmental impact while improving process economics [57] [55].

Continuous manufacturing represents the future direction for industrial organic synthesis, offering advantages including reduced equipment size, improved product quality, and enhanced process control [55] [53] [54]. Continuous flow systems enable real-time quality monitoring and automatic process adjustment [53]. The pharmaceutical industry increasingly adopts continuous manufacturing to improve supply chain flexibility and reduce manufacturing costs [58] [59].

Quality by design principles integrate quality considerations into process development from the earliest stages [60]. Critical quality attributes and critical process parameters are identified and monitored throughout the manufacturing process [40]. Process analytical technology enables real-time monitoring of key parameters, ensuring consistent product quality [60].

XLogP3

2.3

Dates

Last modified: 08-16-2023

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